4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of cyclopropylamine with benzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide include:
- 4-chloro-N’- (2- (5-phenyl-1,3,4-oxadiazol-2-ylthio)acetoxy)benzimidamide
- 4-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N’-hydroxybenzene-1-carboximidamide .
Uniqueness
What sets 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide apart from similar compounds is its unique cyclopropyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-cyclopropyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-5-3-8(4-6-9)7-1-2-7/h3-7,13H,1-2H2,(H2,11,12) |
InChI Key |
LHYRKLFATIEVMN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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